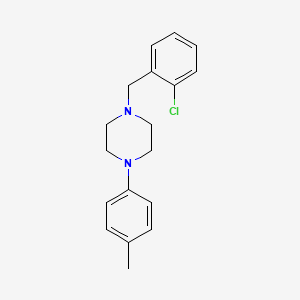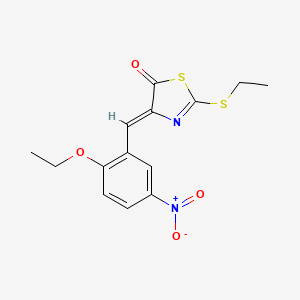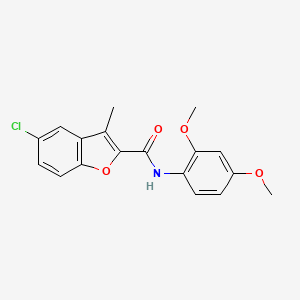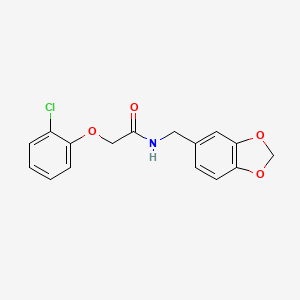
1-(2-chlorobenzyl)-4-(4-methylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorobenzyl)-4-(4-methylphenyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine derivatives. It is a synthetic compound that has been widely studied for its potential therapeutic applications in the treatment of various psychiatric disorders.
作用机制
The exact mechanism of action of 1-(2-chlorobenzyl)-4-(4-methylphenyl)piperazine is not fully understood, but it is believed to act as a serotonin receptor agonist. It has been shown to bind to several subtypes of serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C receptors. Activation of these receptors results in the release of various neurotransmitters, including dopamine, norepinephrine, and gamma-aminobutyric acid (GABA), which are involved in the regulation of mood, anxiety, and cognitive function.
Biochemical and physiological effects:
The effects of 1-(2-chlorobenzyl)-4-(4-methylphenyl)piperazine on the biochemical and physiological systems in the body are complex and varied. It has been shown to increase the release of cortisol, a stress hormone, and to activate the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses. It also induces changes in the activity of the sympathetic and parasympathetic nervous systems, which are involved in the regulation of heart rate, blood pressure, and respiration.
实验室实验的优点和局限性
The use of 1-(2-chlorobenzyl)-4-(4-methylphenyl)piperazine in lab experiments has several advantages, including its well-established pharmacological profile and its ability to induce anxiety and psychosis-like behaviors in animal models. However, it also has several limitations, including its potential for abuse and its complex effects on the biochemical and physiological systems in the body.
未来方向
There are several potential future directions for research on 1-(2-chlorobenzyl)-4-(4-methylphenyl)piperazine. One area of interest is the development of novel therapeutic agents based on the structure of 1-(2-chlorobenzyl)-4-(4-methylphenyl)piperazine that have improved efficacy and fewer side effects. Another area of interest is the investigation of the role of 1-(2-chlorobenzyl)-4-(4-methylphenyl)piperazine in the regulation of stress responses and the HPA axis. Finally, there is a need for further research on the potential risks and benefits of using 1-(2-chlorobenzyl)-4-(4-methylphenyl)piperazine in clinical settings.
Conclusion:
In conclusion, 1-(2-chlorobenzyl)-4-(4-methylphenyl)piperazine is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders. It acts as a serotonin receptor agonist and induces complex effects on the biochemical and physiological systems in the body. While it has several advantages as a research tool, it also has several limitations, including its potential for abuse and its complex effects on the body. Further research is needed to fully understand the potential risks and benefits of using 1-(2-chlorobenzyl)-4-(4-methylphenyl)piperazine in clinical settings.
合成方法
The synthesis of 1-(2-chlorobenzyl)-4-(4-methylphenyl)piperazine involves the reaction of 1-(2-chlorobenzyl)piperazine with 4-methylphenyl magnesium bromide in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling reaction, which leads to the formation of 1-(2-chlorobenzyl)-4-(4-methylphenyl)piperazine in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
MCPP has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders such as depression, anxiety, and schizophrenia. It has been shown to have anxiogenic and hallucinogenic effects in animal models, which has led to its use as a research tool for studying the neurobiology of anxiety and psychosis.
属性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2/c1-15-6-8-17(9-7-15)21-12-10-20(11-13-21)14-16-4-2-3-5-18(16)19/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBXRMYVYSQWQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)methyl]-4-(4-methylphenyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2,4-dimethoxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5732640.png)
![3-methoxy-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5732646.png)


![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B5732661.png)

![4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N,N-dimethylbenzamide](/img/structure/B5732678.png)
![6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B5732687.png)
![N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide](/img/structure/B5732695.png)
![N-cyclopentyl-2-[(2,8-dimethyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5732703.png)
![N-(3-chloro-4-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5732707.png)

![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B5732735.png)